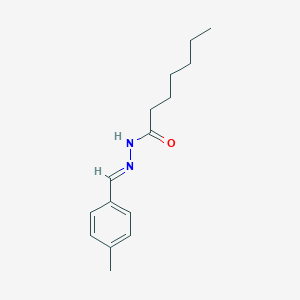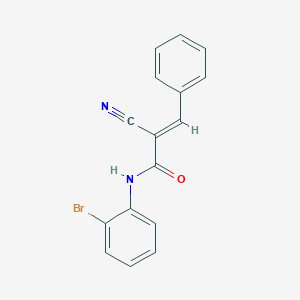![molecular formula C16H18O4 B255320 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255320.png)
6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as DECC, is a synthetic compound that belongs to the class of chromene derivatives. It is a potential drug candidate that has been studied extensively for its various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood, but it is believed to exert its effects through various pathways. 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to induce the expression of certain genes that are involved in the regulation of cell growth and apoptosis. Moreover, 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages and limitations for lab experiments. One of the advantages is its potential therapeutic applications in various diseases. 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is also relatively easy to synthesize, and its purity can be improved by recrystallization. However, one of the limitations of 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is its limited solubility in water, which may affect its bioavailability. Moreover, the exact mechanism of action of 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for the research on 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more specific and effective drugs based on 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. Another direction is to study the pharmacokinetics and pharmacodynamics of 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, which will help in the optimization of its dosing regimen. Moreover, the potential applications of 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in combination with other drugs or therapies should be explored. Finally, the development of novel synthetic analogs of 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with improved properties should be investigated.
Conclusion:
In conclusion, 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is required to fully understand its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves the reaction between 2,3-dihydrocyclopenta[c]chromene-4,6-dione and diethylamine in the presence of acetic acid. This reaction yields the desired product, 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. The purity of the compound can be improved by recrystallization using appropriate solvents.
Aplicaciones Científicas De Investigación
6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
6,7-diethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C16H18O4/c1-3-18-13-9-8-11-10-6-5-7-12(10)16(17)20-14(11)15(13)19-4-2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
CVURHXLRSSLYEP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)OCC |
SMILES canónico |
CCOC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![isopropyl 2-{3-nitrobenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255243.png)
![1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B255245.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255246.png)
![N-(4-morpholinyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255248.png)

![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![3-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255256.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)
![2-[2-(2,6-Dichlorobenzylidene)hydrazino]benzoic acid](/img/structure/B255260.png)
